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molecular formula C6H6N2O4 B8723358 2-acetamido-1,3-oxazole-4-carboxylic acid

2-acetamido-1,3-oxazole-4-carboxylic acid

Cat. No. B8723358
M. Wt: 170.12 g/mol
InChI Key: JBSSLYLOQNBRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530461B2

Procedure details

1.3 g (6.60 mmol) 2-Acetylamino-oxazole-4-carboxylic acid ethyl ester is added to 33 mL ethanol. 0.55 g (13.2 mmol) LiOH monohydrate is added and the mixture is stirred for 12 h at rt. The mixture is concentrated in vacuo, acidified by means of aq. HCl solution and the precipitate is collected and washed with cold water to yield the desired product.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
0.55 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([NH:11][C:12](=[O:14])[CH3:13])[O:9][CH:10]=1)=[O:5])C>C(O)C>[C:12]([NH:11][C:8]1[O:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1)NC(C)=O
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
LiOH monohydrate
Quantity
0.55 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 12 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the precipitate is collected
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(=O)NC=1OC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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